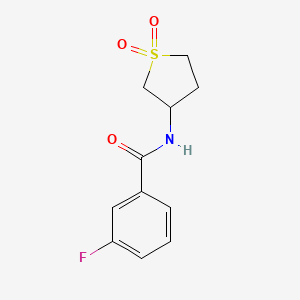

N-(1,1-dioxothiolan-3-yl)-3-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

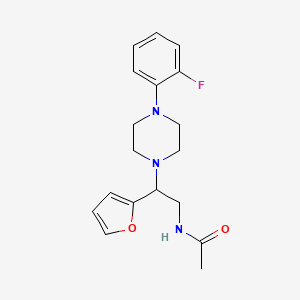

“N-(1,1-dioxothiolan-3-yl)-3-fluorobenzamide” is likely a chemical compound that contains a dioxothiolan ring, which is a five-membered cyclic structure with two oxygen atoms, one sulfur atom, and two carbon atoms . The “3-fluorobenzamide” part suggests the presence of a benzamide group with a fluorine atom at the third position .

Synthesis Analysis

While specific synthesis methods for “N-(1,1-dioxothiolan-3-yl)-3-fluorobenzamide” are not available, similar compounds such as potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate have been synthesized . The synthesis of such compounds often involves the reaction between amines and carbon disulfide, catalyzed by a strong base .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The development of practical and scalable synthetic routes to compounds related to N-(1,1-dioxothiolan-3-yl)-3-fluorobenzamide has been explored to enhance efficiency and environmental friendliness. A study by Yoshida et al. (2014) outlines an efficient synthesis for a related molecule, highlighting the importance of avoiding unstable intermediates and improving overall yield without extensive purification needs (Yoshida et al., 2014).

Medical Imaging Applications

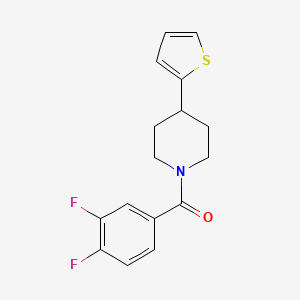

- Fluorine-18 labeled benzamide analogs, which share a structural motif with N-(1,1-dioxothiolan-3-yl)-3-fluorobenzamide, have been synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). This demonstrates the potential of fluorobenzamide derivatives in cancer diagnosis and monitoring treatment efficacy (Tu et al., 2007).

Chemical Biology and Pharmacology

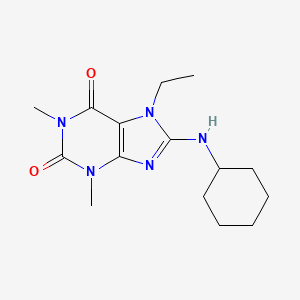

- The identification of human metabolites of YM758, a compound structurally related to N-(1,1-dioxothiolan-3-yl)-3-fluorobenzamide, provides insights into the metabolic pathways and potential biological activities of such molecules. This research contributes to understanding the pharmacokinetics and pharmacodynamics of fluorobenzamide derivatives, which could inform the development of new therapeutic agents (Umehara et al., 2009).

Novel Applications in Chemical Synthesis

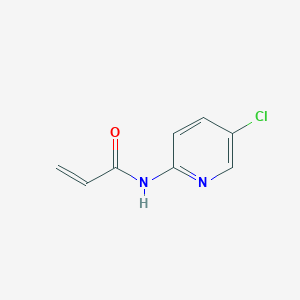

- Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides, facilitated by C-H activation, illustrate the versatility of benzamide derivatives in organic synthesis. Such reactions enable the efficient construction of complex molecules, underscoring the utility of compounds like N-(1,1-dioxothiolan-3-yl)-3-fluorobenzamide in synthetic organic chemistry (Xu et al., 2018).

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3S/c12-9-3-1-2-8(6-9)11(14)13-10-4-5-17(15,16)7-10/h1-3,6,10H,4-5,7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCFNRTVLCDVAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate](/img/structure/B2666209.png)

![N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2666210.png)

![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2666211.png)

![(1Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide](/img/structure/B2666215.png)

![Methyl 3-[[4-(azepane-1-carbonyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2666220.png)

![(2-Chloro-6-ethylpyridin-4-yl)-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)methanone](/img/structure/B2666227.png)